molecular formula C10H13FN2OS B4996363 1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea

1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea

Cat. No.: B4996363
M. Wt: 228.29 g/mol
InChI Key: VRWJMXOSLCWJSY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a fluorophenyl group and a methoxyethyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea can be synthesized through the reaction of 4-fluoroaniline with 2-methoxyethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: The compound is studied for its herbicidal properties, particularly in controlling weed growth.

    Material Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-methoxyethyl)thiourea
  • 1-(4-Bromophenyl)-3-(2-methoxyethyl)thiourea
  • 1-(4-Methylphenyl)-3-(2-methoxyethyl)thiourea

Comparison: 1-(4-Fluorophenyl)-3-(2-methoxyethyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methoxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2OS/c1-14-7-6-12-10(15)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJMXOSLCWJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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